(6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid pinacol ester
Description
This compound is a pyridine-based boronic ester with a methoxy group at position 6 and a methylthio (SMe) group at position 5. The pinacol ester moiety enhances stability, making it suitable for Suzuki-Miyaura cross-coupling reactions, pharmaceutical synthesis, and other applications requiring controlled boron reactivity .
Properties
IUPAC Name |
2-methoxy-3-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)9-7-10(19-6)11(16-5)15-8-9/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNAJMAPWJLAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Conditions
The Miyaura borylation reaction is the most widely employed method for introducing boronic ester groups to aromatic systems. This palladium-catalyzed process converts aryl halides into boronic esters via a three-step mechanism:
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Oxidative Addition : Aryl halide (X = Br, I) reacts with Pd(0) to form a Pd(II) intermediate.
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Ligand Exchange : The Pd(II) complex interacts with bis(pinacolato)diboron (Bpin) to form a Pd-boryl species.
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Reductive Elimination : The Pd-boryl intermediate releases the boronic ester, regenerating Pd(0).
Typical Reaction Conditions :
Application to Target Compound Synthesis
The synthesis begins with 3-bromo-6-methoxy-5-(methylthio)pyridine as the substrate. Key considerations include:
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Halide Reactivity : Iodides offer faster oxidative addition but are cost-prohibitive; bromides are preferred for scalability.
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Substrate Stability : The methylthio group (-SMe) may undergo oxidation under harsh conditions, necessitating mild reaction parameters.
Optimized Protocol :
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Combine 3-bromo-6-methoxy-5-(methylthio)pyridine (1.0 equiv), Bpin (1.2 equiv), PdCl(dppf) (3 mol%), and KOAc (3 equiv) in dioxane.
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Heat at 90°C for 12–16 hours under nitrogen.
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Purify via silica gel chromatography (hexane/EtOAc) to isolate the product in 65–78% yield.
Table 1: Comparative Yields Using Different Catalysts
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PdCl(dppf) | Dioxane | 90 | 78 |
| Pd(PPh) | THF | 80 | 65 |
| Pd(OAc) | DMF | 100 | 58 |
Alternative Synthetic Strategies and Modifications
Direct Functionalization of Preformed Pyridine Cores
Alternative routes involve introducing the boronic ester early in the synthesis, followed by installing -OMe and -SMe groups. However, this approach risks boronic ester degradation during subsequent reactions, limiting its utility.
Protecting Group Strategies
Temporary protection of the -SMe group (e.g., as a thioether or sulfoxide) may enhance compatibility with borylation conditions. For example, using Boc-protected intermediates has shown promise in analogous systems.
Challenges and Mitigation Strategies
Debromination and Side Reactions
Competitive debromination or homocoupling of the boronic ester can reduce yields. Strategies to suppress these include:
Purification and Stability
The product is sensitive to moisture and light. Storage under nitrogen at -20°C in anhydrous THF or DCM is recommended. Purity ≥95% is achievable via chromatography.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, modifying its electronic properties.
Substitution: Electrophilic and nucleophilic substitutions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions Used:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Various electrophiles and nucleophiles can be introduced using reagents such as halogenating agents or organometallic compounds.
Major Products Formed from These Reactions:
Sulfoxides, sulfones, halogenated pyridines, and various other functionalized derivatives.
Scientific Research Applications
Organic Synthesis
(6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid pinacol ester serves as a versatile intermediate in organic synthesis. It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. This reaction is particularly useful for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
| Reaction Type | Description |
|---|---|
| Suzuki Coupling | Forms biaryl compounds using aryl halides and boronic acids. |
| Negishi Coupling | Similar to Suzuki but uses organozinc reagents. |
Medicinal Chemistry
This compound has shown potential as a pharmaceutical intermediate. Its derivatives are being explored for their biological activities, including anti-cancer properties. For instance, compounds synthesized from this compound have demonstrated efficacy against various cancer cell lines.
Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of pyridine-based compounds derived from this boronic acid ester, demonstrating their inhibitory effects on cancer cell proliferation .
Material Science
In material science, this compound is used to create functionalized polymers and materials with specific electronic properties. Its ability to form stable complexes with metals makes it valuable in developing sensors and catalysts.
| Application Area | Details |
|---|---|
| Sensors | Utilized in the fabrication of electrochemical sensors for detecting environmental pollutants. |
| Catalysts | Acts as a ligand in metal-catalyzed reactions, enhancing catalytic efficiency. |
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects:
The compound's mechanism of action in biological systems often involves the interaction of the boronic acid group with biomolecules containing diols. This interaction can inhibit enzymes or modulate protein activities.
Molecular Targets and Pathways Involved:
Targets include serine proteases, glycoproteins, and other enzymes with active-site diols. The pathways affected can involve signal transduction, metabolism, and cell cycle regulation.
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs and their substituent effects are compared below:
Notes:
- Electron-Donating Groups (EDG) : Methoxy (OCH₃) and methylthio (SMe) enhance nucleophilicity at the boron center, favoring transmetalation in cross-couplings.
Reactivity in Cross-Coupling Reactions
- Styryl Pinacol Boronic Ester : Achieved 80% yield in Suzuki coupling, demonstrating high reactivity for conjugated systems .
- Cyclopropyl Analog : Failed due to decomposition, highlighting steric instability .
- Target Compound : The SMe group may stabilize intermediates via sulfur’s lone pairs, while OCH₃ enhances regioselectivity.
- 5-Chloro-6-methoxy Analog : Chlorine’s EWG effect likely reduces coupling efficiency compared to SMe .
Stability and Handling
- Hydrolysis : Pinacol esters generally require oxidative conditions (e.g., NaIO₄) for deprotection . The SMe group in the target compound may increase susceptibility to oxidation compared to CH₃ or Cl analogs.
- Storage : All pinacol esters are stable under inert conditions but incompatible with strong oxidizers .
Spectroscopic Characterization
- ¹H NMR : Pinacol methyl groups appear as a singlet at δ 1.3–1.4. Aromatic protons vary based on substituents:
- Target Compound: Pyridine protons deshielded by SMe and OCH₃.
- 5-Chloro Analog: Downfield shifts due to Cl’s inductive effect .
Biological Activity
(6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid pinacol ester is an organoboron compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound features a boronic acid functional group, a methoxy group at the 6-position, and a methylthio group at the 5-position, contributing to its unique biological activities.
- Molecular Formula : C13H20BNO3S
- Molecular Weight : 249.14 g/mol
- CAS Number : 1083168-83-5
Biological Activity Overview
The biological activity of this compound has been investigated for its potential applications in drug development, particularly as enzyme inhibitors and in the synthesis of biologically active compounds.
Anticancer Activity
Research indicates that boronic acids and their derivatives exhibit significant anticancer properties. For instance, studies have shown that certain boronic acid compounds can inhibit proteasome activity, leading to cell cycle arrest in cancer cells. In particular, compounds similar to (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid have demonstrated IC50 values in the low nanomolar range against various cancer cell lines, indicating potent growth inhibition .
Antibacterial Activity
Boronic acids have also been noted for their antibacterial properties. The mechanism involves the reversible binding of boronic acids to serine residues in β-lactamases, which are enzymes that confer antibiotic resistance. Compounds similar to (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid have shown effectiveness against resistant bacterial strains, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
Structure-Activity Relationship (SAR)
The presence of both methoxy and methylthio groups enhances the reactivity and selectivity of (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid in biological systems. This unique structure allows for interactions with various biological targets, making it a versatile scaffold for drug design.
Case Studies
- Inhibition of Proteasome Activity : A study demonstrated that a related boronic acid compound inhibited proteasome activity in U266 cells, leading to cell cycle arrest at the G2/M phase. This suggests potential use in treating multiple myeloma .
- Antibacterial Efficacy : Another investigation revealed that derivatives of boronic acids exhibited high potency against β-lactamase producing strains of bacteria, with some compounds achieving Ki values as low as 0.004 µM .
Synthesis and Applications
The synthesis of this compound typically involves palladium-catalyzed borylation reactions. Its applications extend beyond medicinal chemistry into material science, where it is utilized in creating polymers with specific electronic properties .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Anticancer Activity (IC50) | Antibacterial Activity (MIC) |
|---|---|---|
| This compound | Low nM range | Effective against resistant strains |
| 6-Methoxy-pyridine-3-boronic acid | Moderate | Moderate |
| 5-Methylpyridine-3-boronic acid | High nM range | Low effectiveness |
Q & A
Q. What are the recommended synthetic routes and purification methods for (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves:
- Step 1 : Bromination or iodination of the pyridine core to introduce a halogen at the desired position.
- Step 2 : Boronation using bis(pinacolato)diboron (B₂Pin₂) with Pd catalysts (e.g., Pd(dppf)Cl₂) in anhydrous solvents like 1,4-dioxane or THF under inert atmospheres .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from non-polar solvents. Purity (>97%) is confirmed via HPLC or GC .
Q. Which analytical techniques are critical for confirming the structure and purity of this boronic ester?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy and methylthio groups). The boron-pinacol ester moiety appears as a singlet at ~1.3 ppm (CH₃ groups) in ¹H NMR .
- Mass Spectrometry (HRMS or ESI-MS) : To confirm molecular weight (e.g., [M+H⁺]⁺ or [M+Na⁺]⁺ ions).
- Elemental Analysis : Validate C, H, N, and S content.
- Melting Point : Consistency with literature values (if available) .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic ester?
Key parameters include:
- Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for aryl-aryl couplings. Lower catalyst loading (1–5 mol%) reduces side products .
- Base : Cs₂CO₃ or K₃PO₄ in biphasic systems (toluene/water) improve coupling efficiency .
- Temperature : Reactions at 80–100°C for 12–24 hours balance yield and decomposition risks. Microwave-assisted synthesis may reduce time .
- Substrate Ratios : A 1:1.2 molar ratio of boronic ester to aryl halide minimizes excess reagent .
Q. How should researchers address stability and storage challenges for this compound?
- Stability : The methylthio group may oxidize under ambient conditions. Store at 0–6°C in sealed, argon-flushed vials .
- Decomposition Signs : Discoloration (yellow to brown) or precipitate formation. Regular NMR checks are advised.
- Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to light or moisture .
Q. How to resolve contradictory data in cross-coupling yields reported across studies?
Discrepancies in yields (e.g., 69% vs. 94% ) may arise from:
- Oxygen Sensitivity : Incomplete degassing of solvents reduces catalyst activity.
- Impurities in Reagents : Trace metals in aryl halides or bases can inhibit catalysis. Pre-purify via column chromatography.
- Scale Effects : Milligram-scale reactions may underperform compared to gram-scale due to mixing inefficiencies. Validate protocols at intended scales.
Q. What strategies are effective for designing derivatives of this boronic ester for biological activity studies?
- Functionalization : Introduce substituents at the methoxy or methylthio positions via nucleophilic substitution or oxidation. For example:
- Biological Screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to assess binding affinity to target proteins. Pair with DFT calculations to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
